molecular formula C15H13NO3 B2688900 3-(Phenacylamino)benzoic acid CAS No. 352450-05-6

3-(Phenacylamino)benzoic acid

Cat. No.: B2688900
CAS No.: 352450-05-6
M. Wt: 255.273
InChI Key: UAMBHZPHFACBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenacylamino)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a phenacylamino group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenacylamino)benzoic acid typically involves the reaction of benzoic acid with phenacylamine. One common method is the nucleophilic substitution reaction where the amino group of phenacylamine reacts with the carboxyl group of benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenacylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Phenacylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenacylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative and in the manufacture of various chemicals.

    Phenylacetic Acid: An aromatic carboxylic acid with a phenyl group attached to the alpha carbon of the carboxyl group.

    Salicylic Acid: An aromatic carboxylic acid with a hydroxyl group attached to the benzene ring, commonly used in skincare products.

Uniqueness: 3-(Phenacylamino)benzoic acid is unique due to the presence of the phenacylamino group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific interactions and reactions that are not possible with simpler benzoic acid derivatives.

Properties

IUPAC Name

3-(phenacylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMBHZPHFACBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343670
Record name 3-(Phenacylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917513-98-5
Record name 3-(Phenacylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.